molecular formula C15H17Cl2N3 B3087993 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride CAS No. 1179363-13-3

1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride

Cat. No. B3087993
CAS RN: 1179363-13-3
M. Wt: 310.2 g/mol
InChI Key: OPNXPFVXRDLHJN-UHFFFAOYSA-N
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Description

1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C15H15N3.2HCl and a molecular weight of 310.22 .


Molecular Structure Analysis

The InChI code for 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride is 1S/C15H15N3.2ClH/c16-13-6-7-15-14 (10-13)17-11-18 (15)9-8-12-4-2-1-3-5-12;;/h1-7,10-11H,8-9,16H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride include a molecular formula of C15H15N3.2HCl and a molecular weight of 310.22 .

Scientific Research Applications

Synthesis and Antihypertensive Activity

The synthesis of 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives, related to 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride, has been studied for its potent antihypertensive effects. These compounds were synthesized via a multi-step process involving the conversion of 2-(α-hydroxy benzyl) benzimidazole to various derivatives, demonstrating significant antihypertensive activity in both tail cuff method and direct method measurement assessments. The compounds were characterized using 1H NMR, 13C NMR, FAB Mass, and FT-IR spectroscopic techniques (Sharma, Kohli, & Sharma, 2010).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of heterocyclic compounds bearing benzimidazole and pyrazoline motifs, including the core structure of 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride, revealed significant antimicrobial activity against a range of gram-positive and gram-negative bacteria as well as strains of fungi. These compounds were characterized by 1H NMR, 13C NMR, IR, and mass spectroscopy, showcasing their potential in antimicrobial applications (Desai, Pandya, & Vaja, 2017).

Catalytic Behavior in Ethylene Oligomerization

Research involving iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives, akin to the structure of 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride, has been conducted to explore their catalytic behavior in ethylene oligomerization. These complexes demonstrated high activity and selectivity for linear 1-butene, indicating their utility in industrial processes related to ethylene oligomerization. The study also delved into the steric and electronic effects of ligands on their catalytic activities, providing insight into the optimization of these catalysts (Haghverdi, Tadjarodi, Bahri‐Laleh, & Haghighi, 2018).

Safety and Hazards

1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride is considered an irritant . Always handle it with appropriate safety measures, and refer to the Material Safety Data Sheet (MSDS) for more information .

Future Directions

As a biochemical used in proteomics research, the future directions for 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride will likely be determined by the results of ongoing and future research studies .

properties

IUPAC Name

1-(2-phenylethyl)benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.2ClH/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12;;/h1-7,10-11H,8-9,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNXPFVXRDLHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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